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Compound of Interest

Compound Name: MD 85

Cat. No.: B163796 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) for researchers, scientists, and drug development professionals working on the

purification of active Mycobacterium tuberculosis Antigen 85 (Ag85) enzymes.

Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying active Ag85 enzymes?

The primary challenges in purifying active Ag85 enzymes (Ag85A, Ag85B, and Ag85C) stem

from their inherent biophysical properties. As cell wall-associated proteins, they possess a

hydrophobic nature, which often leads to the formation of insoluble inclusion bodies when

expressed recombinantly, particularly in E. coli.[1] Key issues include:

Low yield of soluble protein: Overexpression often results in the majority of the protein being

sequestered in insoluble aggregates.

Protein aggregation: The hydrophobic surfaces of Ag85 proteins can lead to aggregation

during refolding, purification, and storage.

Maintaining enzymatic activity: The mycolyltransferase activity of Ag85 enzymes is

dependent on their correct three-dimensional structure, which can be compromised during

harsh purification steps.
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Separation of isoforms: The high degree of sequence homology among Ag85A, Ag85B, and

Ag85C makes their separation challenging.

Q2: Which expression system is best for producing soluble Ag85 enzymes?

While E. coli is a common host for recombinant protein production due to its rapid growth and

ease of manipulation, it often leads to the formation of inclusion bodies for Ag85 proteins.[2] An

alternative is to use Mycobacterium smegmatis, a non-pathogenic, fast-growing mycobacterial

species. This system can sometimes improve the solubility of mycobacterial proteins like Ag85

by providing a more native folding environment. However, E. coli remains a viable option if

coupled with a robust inclusion body solubilization and refolding strategy.

Q3: How can I improve the yield of soluble Ag85 protein during expression?

To increase the proportion of soluble Ag85 protein during expression in E. coli, consider the

following strategies:

Lower induction temperature: Reducing the culture temperature to 18-25°C after induction

can slow down the rate of protein synthesis, allowing more time for proper folding.[3]

Reduce inducer concentration: Using a lower concentration of the inducing agent (e.g.,

IPTG) can decrease the expression rate and potentially reduce the formation of inclusion

bodies.

Use a different E. coli strain: Strains engineered to enhance the solubility of difficult proteins,

such as Rosetta(DE3) or C41(DE3), may improve yields.[3]

Co-expression with chaperones: Co-expressing molecular chaperones can assist in the

proper folding of the target protein.

Troubleshooting Guide
Problem 1: Low or no yield of purified Ag85 protein.
Possible Cause 1: Inefficient cell lysis and inclusion body isolation.

Solution: Ensure complete cell lysis by using a combination of lysozyme treatment and

sonication or a French press. Optimize sonication parameters (pulse duration, intensity, and
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cooling periods) to maximize cell disruption without excessive heating, which can denature

the protein. After lysis, pellet the inclusion bodies by high-speed centrifugation (e.g., 15,000 x

g for 20 minutes).[4]

Possible Cause 2: Poor binding to affinity chromatography resin (e.g., Ni-NTA).

Solution (Denaturing Conditions): If purifying from inclusion bodies, ensure the His-tag is

accessible. The use of strong denaturants like 6 M guanidine-HCl or 8 M urea in the binding

buffer will completely unfold the protein, exposing the tag for efficient binding.[5][6]

Solution (Native Conditions): If your protein is soluble but does not bind, the His-tag may be

buried within the folded protein. Consider re-cloning to move the tag to the other terminus or

performing the purification under denaturing conditions.

Possible Cause 3: Protein loss during wash steps.

Solution: If the protein is eluting during the wash steps, your wash buffer may be too

stringent. For His-tagged proteins, this could be due to an excessively high concentration of

imidazole. Perform a gradient of the competing agent (e.g., imidazole) to determine the

optimal concentration that removes non-specific binders without eluting the target protein.[7]

Problem 2: Purified Ag85 protein precipitates after
dialysis or buffer exchange.
Possible Cause 1: Rapid removal of denaturant.

Solution: When refolding Ag85 from a denatured state, the removal of urea or guanidine-HCl

must be gradual to prevent aggregation. Step-wise dialysis against decreasing

concentrations of the denaturant is a common method.[8] For example, dialyze against

buffers containing 4 M, 2 M, 1 M, and finally 0 M urea.

Possible Cause 2: Suboptimal buffer conditions for folded protein.

Solution: The final buffer composition is critical for maintaining Ag85 solubility. Key factors to

optimize include:
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pH: Proteins are often least soluble at their isoelectric point (pI). Ensure the buffer pH is at

least one unit above or below the pI of the specific Ag85 isoform.

Ionic Strength: Low salt concentrations can sometimes lead to aggregation. Including 100-

500 mM NaCl can help maintain solubility.

Additives: The inclusion of stabilizing agents such as 5-10% glycerol, or low

concentrations of non-ionic detergents (e.g., 0.1% Tween-20) can prevent aggregation.[9]

Problem 3: The purified Ag85 enzyme has low or no
mycolyltransferase activity.
Possible Cause 1: The protein is misfolded.

Solution: Improper refolding is a common cause of inactivity. On-column refolding can be an

effective strategy. After binding the denatured protein to the affinity resin, a linear gradient

from denaturing buffer (e.g., 6 M urea) to a native buffer is applied, allowing for gradual

refolding while the protein is immobilized, which can reduce aggregation.[10]

Possible Cause 2: Incorrect assay conditions.

Solution: Ensure that all components of the mycolyltransferase assay are present and at the

correct concentrations. The assay typically requires the Ag85 enzyme, a mycolic acid donor

(e.g., trehalose monomycolate - TMM), and an acceptor substrate.[11][12] The reaction

should be performed at an optimal temperature (e.g., 37°C) and for a sufficient duration.[11]

Quantitative Data Summary
The yield and purity of Ag85 enzymes can vary significantly based on the expression system,

purification strategy, and specific isoform. The following table provides representative data from

published literature.
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Ag85
Isoform

Expression
System

Purification
Method

Yield Purity Reference

Ag85B E. coli

Inclusion

body

solubilization,

Ni-NTA

(denaturing),

on-column

refolding

7.5 mg/L of

culture
>95% [1]

Note: This table is intended as a guide. Actual results will vary depending on specific

experimental conditions.

Experimental Protocols & Workflows
Protocol 1: Purification of His-tagged Ag85B from
Inclusion Bodies
This protocol outlines the purification of a C-terminally His-tagged Ag85B protein expressed in

E. coli.

1. Cell Lysis and Inclusion Body Isolation: a. Resuspend the cell pellet from 1 L of culture in 30

mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL

lysozyme). b. Incubate on ice for 30 minutes. c. Sonicate on ice until the suspension is no

longer viscous. d. Centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.

e. Wash the pellet twice with a wash buffer containing a mild detergent (e.g., 50 mM Tris-HCl,

pH 8.0, 300 mM NaCl, 1% Triton X-100) to remove membrane proteins.[4]

2. Solubilization and Affinity Chromatography (Denaturing): a. Solubilize the washed inclusion

body pellet in 20 mL of denaturing binding buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 5 mM

imidazole, 6 M Guanidine-HCl). b. Stir for 1-2 hours at room temperature to ensure complete

solubilization. c. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes. d. Equilibrate

a Ni-NTA column with denaturing binding buffer. e. Load the clarified lysate onto the column. f.

Wash the column with 10 column volumes of denaturing wash buffer (20 mM Tris-HCl, pH 8.0,

0.5 M NaCl, 20 mM imidazole, 6 M urea).
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3. On-Column Refolding and Elution: a. Apply a linear gradient over 20 column volumes from

the denaturing wash buffer (with 6 M urea) to a native refolding buffer (20 mM Tris-HCl, pH 8.0,

0.5 M NaCl, 20 mM imidazole).[10] b. Wash the column with 5 column volumes of native wash

buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 40 mM imidazole). c. Elute the refolded protein

with native elution buffer (20 mM Tris-HCl, pH 8.0, 0.5 M NaCl, 250-500 mM imidazole).

Protocol 2: Mycolyltransferase Activity Assay
(Colorimetric)
This assay measures the mycolyltransferase activity of Ag85 enzymes by quantifying the

production of trehalose.[13]

Prepare a reaction mixture containing the natural substrate trehalose monomycolate (TMM)

in a suitable buffer (e.g., phosphate buffer with a mild detergent).

Add the purified Ag85 enzyme to initiate the reaction. The enzyme will catalyze the transfer

of a mycolyl group from one TMM molecule to another, producing trehalose dimycolate

(TDM) and free trehalose.

Incubate the reaction at 37°C.

Stop the reaction and degrade the remaining trehalose using trehalase to produce glucose.

Quantify the amount of glucose produced using a colorimetric glucose oxidase assay. The

amount of glucose is proportional to the mycolyltransferase activity.

Visualizations

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://cdn.cytivalifesciences.com/api/public/content/digi-16306-pdf
https://pubmed.ncbi.nlm.nih.gov/19857528/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b163796?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Body Preparation

Purification & Refolding

Cell Pellet from E. coli Expression

Cell Lysis
(Lysozyme + Sonication)

Wash Inclusion Bodies
(Buffer with Triton X-100)

Solubilize in Denaturing Buffer
(6M Guanidine-HCl or 8M Urea)

Bind to Ni-NTA Column

Wash (Denaturing Conditions)

On-Column Refolding
(Linear Urea Gradient 6M -> 0M)

Elute with Imidazole

Active Ag85 Enzyme

Click to download full resolution via product page

Caption: Workflow for purifying active Ag85 from inclusion bodies.
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Caption: Role of Ag85 enzymes in mycobacterial cell wall synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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